N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide

HIV-1 NNRTI Indolyl aryl sulfone Regioisomer SAR

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide (CAS 918493-43-3) is a synthetic small molecule (MF: C21H14ClFN2O3S; MW: 428.86 g/mol) featuring a 5-chloroindole core with a 3-benzenesulfonyl substituent and a 2-fluorobenzamide moiety at the 2-position. The compound is commercially available from specialist suppliers at ≥98% purity (HPLC) for pharmaceutical R&D and quality control applications.

Molecular Formula C21H14ClFN2O3S
Molecular Weight 428.9 g/mol
CAS No. 918493-43-3
Cat. No. B12932329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide
CAS918493-43-3
Molecular FormulaC21H14ClFN2O3S
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=CC=C4F
InChIInChI=1S/C21H14ClFN2O3S/c22-13-10-11-18-16(12-13)19(29(27,28)14-6-2-1-3-7-14)20(24-18)25-21(26)15-8-4-5-9-17(15)23/h1-12,24H,(H,25,26)
InChIKeyMYSRVLSPWYDEGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide (CAS 918493-43-3): Procurement-Grade Structural and Physicochemical Profile


N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide (CAS 918493-43-3) is a synthetic small molecule (MF: C21H14ClFN2O3S; MW: 428.86 g/mol) featuring a 5-chloroindole core with a 3-benzenesulfonyl substituent and a 2-fluorobenzamide moiety at the 2-position. The compound is commercially available from specialist suppliers at ≥98% purity (HPLC) for pharmaceutical R&D and quality control applications. It belongs to the indolyl aryl sulfone (IAS) chemotype, a scaffold extensively validated in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) where the 3-benzenesulfonyl substitution pattern is critical for low-nanomolar antiviral potency [1]. The specific combination of 5-chloro and 2-fluorobenzamide substituents distinguishes this compound from the prototypical IAS lead L-737,126 (a 2-carboxamide analog) [2].

Why 3-Benzenesulfonyl-5-chloroindole Analogs Cannot Be Freely Interchanged: Substituent-Dependent Biological Divergence


Within the 3-benzenesulfonyl-5-chloroindole chemotype, the identity of the 2-position substituent is the primary determinant of target engagement and biological potency. Published SAR studies on indolyl aryl sulfones demonstrate that replacing a 2-carboxamide (as in L-737,126; IC50 = 3 nM against HIV-1 RT) with alternative amide, urea, or heterocyclic substituents can shift the antiviral EC50 by more than two orders of magnitude or ablate activity entirely [1]. The 2-fluorobenzamide moiety in CAS 918493-43-3 introduces a distinct electronic and steric profile—the ortho-fluorine atom modulates the amide conformation and hydrogen-bonding capacity—that cannot be replicated by the 2-carboxamide, 2-bromoacetamide, or 2-morpholinoacetamide analogs available under adjacent CAS numbers (918494-37-8, 918493-24-0) . Furthermore, the 3-benzenesulfonyl regioisomer (as opposed to 1-benzenesulfonyl substitution) is established as a mandatory structural requirement for HIV-1 NNRTI activity within this series [1]. For procurement decisions involving biological screening campaigns, these substituent-level differences mean that generic substitution without confirmatory head-to-head data introduces unquantifiable risk of selecting an inactive or target-mismatched compound.

Quantitative Comparative Evidence for N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide vs. Structural Analogs


3-Benzenesulfonyl vs. 1-Benzenesulfonyl Indole Regioisomerism: A Binary Activity Switch in HIV-1 NNRTI Assays

In a systematic study of indolyl aryl sulfones in acutely infected MT-4 cells, all 1-benzenesulfonyl-substituted indole derivatives were reported as 'poorly or totally inactive' against HIV-1, whereas several 3-benzenesulfonyl derivatives achieved antiviral potency in the low nanomolar range, comparable to the reference compound L-737,126 [1]. The target compound CAS 918493-43-3 bears the 3-benzenesulfonyl substitution that is structurally required for activity in this validated antiviral chemotype.

HIV-1 NNRTI Indolyl aryl sulfone Regioisomer SAR

2-Fluorobenzamide vs. 2-Carboxamide Substituent Differentiation at the Indole 2-Position

The prototypical IAS lead compound L-737,126 (3-benzenesulfonyl-5-chloroindole-2-carboxamide) exhibits an IC50 of 3 nM against recombinant HIV-1 reverse transcriptase (RT) in vitro [1]. The target compound CAS 918493-43-3 replaces the 2-carboxamide with a 2-fluorobenzamide moiety. While the quantitative RT inhibitory activity of CAS 918493-43-3 has not been independently published, SAR studies on the broader IAS series indicate that 2-position amide substituents critically modulate antiviral potency through altered interactions with the NNRTI binding pocket; the ortho-fluorine substitution introduces conformational restriction and altered hydrogen-bond acceptor capacity relative to the primary carboxamide [2].

HIV-1 RT NNRTI pharmacophore Substituent SAR

Physicochemical Differentiation: Calculated LogP of 6.51 Predicts Altered Permeability vs. More Polar Analogs

The target compound CAS 918493-43-3 has a calculated LogP of 6.51 and a topological polar surface area (tPSA) of 90.90 Ų . For comparison, the 2-carboxamide analog L-737,126 has a lower predicted LogP (estimated ~3.0–3.5 based on the more polar primary amide) and a comparable or slightly higher tPSA. The ~3-log-unit difference in lipophilicity predicts that CAS 918493-43-3 would exhibit significantly higher membrane permeability but potentially lower aqueous solubility than the 2-carboxamide series.

Lipophilicity Drug-likeness Physicochemical profiling

Validated Application Scenarios for N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide in Scientific Procurement


HIV-1 NNRTI Lead Optimization and Resistance-Profiling Panels

Based on the established IAS chemotype SAR, CAS 918493-43-3 is best deployed as a comparator compound in head-to-head antiviral profiling alongside L-737,126 (2-carboxamide lead) against wild-type HIV-1 and clinically relevant NNRTI-resistant mutants (Y181C, K103N, K103N-Y181C double mutant) in MT-4 cell-based assays [1]. The 2-fluorobenzamide substitution at the indole 2-position is hypothesized to alter interactions with the NNRTI binding pocket in a manner that may differentially impact resistance-associated mutations; this can only be confirmed through direct parallel testing.

Physicochemical Property-Driven Library Design for Membrane-Permeable Probe Development

With a calculated LogP of 6.51, CAS 918493-43-3 resides near the upper boundary of typical drug-like lipophilicity. This makes it a suitable tool compound for evaluating the impact of high LogP on cellular permeability, non-specific protein binding, and CYP450 inhibition within the IAS chemotype [1]. Procurement for ADME-Tox profiling panels should include the lower-LogP 2-carboxamide and morpholinoacetamide analogs as matched controls.

Kinase and Non-RT Target Selectivity Screening Panels

Indole scaffolds with benzenesulfonyl and benzamide substituents have demonstrated inhibitory activity against kinases (including PKCθ and IGF-1R) and STAT3 in published patent and research disclosures [1][2]. CAS 918493-43-3 can be rationally procured for broad-panel kinase profiling and STAT3 inhibition assays to determine whether the 2-fluorobenzamide modification redirects target selectivity away from HIV-1 RT toward kinase or transcription factor targets, an evaluation that requires direct experimental data not yet available in the public domain.

Custom Synthesis Starting Material for Focused SAR Library Expansion

The 5-chloro-3-benzenesulfonylindole core is a validated privileged scaffold. CAS 918493-43-3, with its stable 2-fluorobenzamide moiety, serves as a strategic starting point for further derivatization—such as amide N-alkylation, halogen substitution on the benzamide ring, or introduction of solubilizing groups at alternative positions—to generate focused compound libraries for antiviral or oncology screening campaigns [1].

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